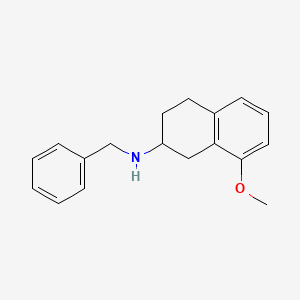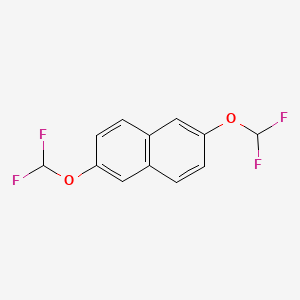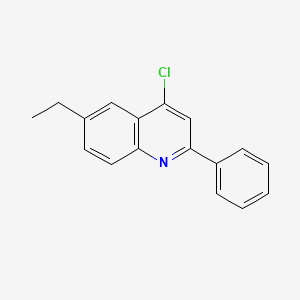![molecular formula C13H15N3O3 B11853338 2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid](/img/structure/B11853338.png)
2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9-メチル-1-オキソ-7,8,9,10-テトラヒドロピラジノ[1,2-b]インダゾール-2(1H)-イル)酢酸は、複素環式化合物に属する複雑な有機化合物です。これらの化合物は、少なくとも1つの炭素以外の原子を含む環状構造の存在を特徴としています。この特定の化合物は、その潜在的な生物学的活性で知られているピラジノインダゾールコアを特徴としています。
2. 製法
合成経路と反応条件
2-(9-メチル-1-オキソ-7,8,9,10-テトラヒドロピラジノ[1,2-b]インダゾール-2(1H)-イル)酢酸の合成は、通常、市販の前駆体から出発して、複数のステップを伴います。一般的な合成経路には、以下のステップが含まれます。
ピラジノインダゾールコアの形成: このステップでは、適切な前駆体を酸性または塩基性条件下で環化させてピラジノインダゾール環を形成します。
メチル基の導入: メチル基は、ヨウ化メチルなどのメチル化剤を用いたアルキル化反応によって導入されます。
酢酸置換: 最後のステップは、酢酸基の置換を伴い、これはエステル化に続いて加水分解によって達成できます。
工業的生産方法
工業的な設定では、この化合物の生産は、同様の合成経路をより大規模に実施する場合があります。連続フロー反応器と自動化システムの使用により、合成の効率と収率を向上させることができます。さらに、工業的な方法は、より費用効果の高い試薬と最適化された反応条件を採用して、生産コストを削減する可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazinoindazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazinoindazole ring.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid group, which can be achieved through esterification followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to reduce production costs.
化学反応の分析
反応の種類
2-(9-メチル-1-オキソ-7,8,9,10-テトラヒドロピラジノ[1,2-b]インダゾール-2(1H)-イル)酢酸は、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、さらなる酸化によって、追加の官能基を導入することができます。
還元: 還元反応は、オキソ基または他の官能基を修飾するために使用できます。
置換: この化合物は、新しい置換基を導入するために、求核性または求電子性置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化アルキル、酸塩化物、スルホニルクロリドなどの試薬を、置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によって、追加のオキソ基を持つ化合物が生成される可能性があり、置換反応によって、さまざまなアルキル、アシル、またはスルホニル基を導入できます。
4. 科学研究での応用
2-(9-メチル-1-オキソ-7,8,9,10-テトラヒドロピラジノ[1,2-b]インダゾール-2(1H)-イル)酢酸には、いくつかの科学研究での応用があり、以下を含む可能性があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、そしてさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌性、抗ウイルス性、および抗がん性を含む、その潜在的な生物学的活性を研究されています。
医学: さまざまな病気の治療薬としての可能性を探求するために、研究が進められています。
工業: これは、新素材の開発や、医薬品や農薬の製造における中間体として使用されています。
科学的研究の応用
2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
2-(9-メチル-1-オキソ-7,8,9,10-テトラヒドロピラジノ[1,2-b]インダゾール-2(1H)-イル)酢酸の作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素、受容体、または他のタンパク質に結合して、その活性を調節することができます。この相互作用は、酵素活性の阻害、シグナル伝達経路の変更、およびがん細胞のアポトーシス誘導など、さまざまな生物学的効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
2-(1-オキソ-7,8,9,10-テトラヒドロピラジノ[1,2-b]インダゾール-2(1H)-イル)酢酸: メチル基を欠いており、これは生物学的活性を影響を与える可能性があります。
2-(9-メチル-1-オキソ-7,8,9,10-テトラヒドロピラジノ[1,2-b]インダゾール-2(1H)-イル)プロパン酸: 酢酸基ではなくプロパン酸基を持ち、これは反応性と用途に影響を与える可能性があります。
独自性
2-(9-メチル-1-オキソ-7,8,9,10-テトラヒドロピラジノ[1,2-b]インダゾール-2(1H)-イル)酢酸におけるメチル基と酢酸部分の存在は、そのユニークな化学的性質と潜在的な生物学的活性に貢献しています。これらの構造的特徴は、分子標的への結合親和性を高め、溶解性と安定性を向上させる可能性があります。
類似化合物との比較
Similar Compounds
2-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid: Lacks the methyl group, which may affect its biological activity.
2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)propanoic acid: Has a propanoic acid group instead of an acetic acid group, which may influence its reactivity and applications.
Uniqueness
The presence of the methyl group and the acetic acid moiety in 2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid contributes to its unique chemical properties and potential biological activities. These structural features may enhance its binding affinity to molecular targets and improve its solubility and stability.
特性
分子式 |
C13H15N3O3 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC名 |
2-(9-methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetic acid |
InChI |
InChI=1S/C13H15N3O3/c1-8-2-3-10-9(6-8)12-13(19)15(7-11(17)18)4-5-16(12)14-10/h4-5,8H,2-3,6-7H2,1H3,(H,17,18) |
InChIキー |
OFOLWJRLPYCNHU-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=NN3C=CN(C(=O)C3=C2C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11853269.png)
![3-(Benzo[d]oxazol-2-yl)quinolin-7-ol](/img/structure/B11853273.png)



![8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11853311.png)
![2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol](/img/structure/B11853315.png)


![4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B11853330.png)
![tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B11853340.png)


